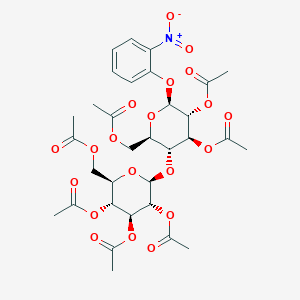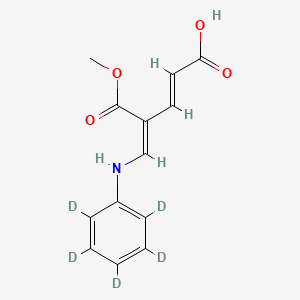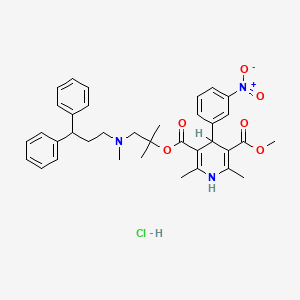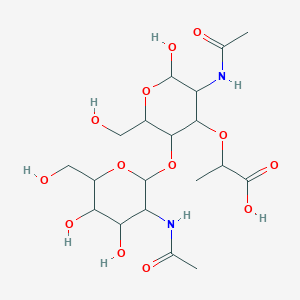![molecular formula C₁₉H₂₆O₈S B1140571 [(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate CAS No. 19131-06-7](/img/structure/B1140571.png)
[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules like [(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate often involves multi-step reactions, starting from simpler molecules to gradually build up the desired complex structure. Key steps may include etherification, oximation, and Beckmann rearrangement, among others, to introduce various functional groups and achieve the target molecular framework (Ramadan, Rasheed, & Ashry, 2019).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in determining the absolute structure and relative stereochemistry of such complex molecules. These techniques provide detailed insights into the arrangement of atoms and the spatial orientation of the molecule, which is crucial for understanding its reactivity and interaction with other molecules (John H. Reed et al., 2013).
Chemical Reactions and Properties
This molecule's reactivity can be explored through its participation in various chemical reactions, which may include nucleophilic substitution, addition reactions, or even catalytic roles in organometallic reactions. The presence of multiple functional groups allows for a wide range of chemical transformations, enabling the synthesis of numerous derivatives with potential applications in different domains (Xiaolai Zheng and G. E. Herberich, 2000).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, provide essential information for handling the compound and predicting its behavior in various environments. These properties are influenced by the molecule's structure and can affect its applicability in practical applications (H. D. Armas et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, stability under various conditions, and potential for forming complexes with metals or other molecules, are key to understanding how this molecule can be utilized in chemical reactions and potential applications. These properties are determined by the functional groups present and the overall molecular structure (C. Muralikrishna & V. Renganathan, 1993).
Scientific Research Applications
Molecular Structure and Stereochemistry
The compound's molecular structure and stereochemistry have been explored in various studies. For instance, Reed et al. (2013) conducted an X-ray crystallography study on a related compound, establishing the absolute structure and relative stereochemistry of its chiral centers (Reed et al., 2013).
Corrosion Inhibition
Koulou et al. (2020) investigated the adsorption behavior of epoxy glucose derivatives (similar in structure to the queried compound) as inhibitors for mild steel corrosion in acidic environments. Their study utilized Density Functional Theory (DFT) calculations and molecular dynamics simulations to understand the adsorption process (Koulou et al., 2020).
Antimicrobial Applications
Research by Ramadan et al. (2019) explored the synthesis of 1,3-dioxolanes linked to indole derivatives, which demonstrated moderate inhibitory activity against certain fungi, indicating potential antimicrobial applications (Ramadan et al., 2019).
Chemical Transformations
Ivanova et al. (2006) and Giles et al. (2009) have studied the chemical transformations of similar dioxolane derivatives, providing insights into the reactivity and potential applications in synthetic organic chemistry (Ivanova et al., 2006); (Giles et al., 2009).
Nematicidal and Antifungal Properties
Srinivas et al. (2017) synthesized compounds related to the queried chemical, showing significant nematicidal activity against certain nematodes and appreciable antifungal activity, suggesting their use in agricultural applications (Srinivas et al., 2017).
N-Nucleoside Analog Synthesis
Yu and Carlsen (2008) conducted a study on the synthesis of dioxane homo-sugar analogs, indicating the compound's relevance in the synthesis of N-nucleoside analogs (Yu & Carlsen, 2008).
Intermediate in Synthesis Processes
Baudoux et al. (1998) utilized similar dioxolane derivatives as intermediates in the synthesis of chrysanthemic acid, showcasing their utility in complex synthetic pathways (Baudoux et al., 1998).
Role in Polymer Synthesis
Katritzky et al. (2005) explored the synthesis of various dioxolane derivatives, demonstrating their role in the formation of polymers, which could have applications in material science (Katritzky et al., 2005).
properties
IUPAC Name |
[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3/t13-,14+,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFLADZRUACHW-ZHCJQAHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H](O[C@H]3[C@@H]2OC(O3)(C)C)[C@H]4COC(O4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131875470 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)






![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)




